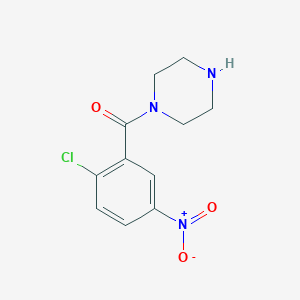

1-(2-Chloro-5-nitrobenzoyl)piperazine

Description

1-(2-Chloro-5-nitrobenzoyl)piperazine is a piperazine derivative featuring a benzoyl group substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. This compound is synthesized via nucleophilic substitution reactions, typically involving the acylation of piperazine with 2-chloro-5-nitrobenzoyl chloride under basic conditions . Key structural characteristics include the electron-withdrawing nitro group, which enhances electrophilicity, and the chloro substituent, which contributes to steric and electronic effects. The compound’s stability and reactivity make it a candidate for pharmacological studies, particularly in cancer research and receptor modulation, though its specific biological profile requires further exploration.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O3/c12-10-2-1-8(15(17)18)7-9(10)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRVKNOINFRLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Piperazine with 2-Chloro-5-nitrobenzoyl Chloride

The most widely reported method involves the reaction of piperazine with 2-chloro-5-nitrobenzoyl chloride, synthesized in situ from 2-chloro-5-nitrobenzoic acid (Scheme 1).

Procedure :

-

Activation of Carboxylic Acid :

2-Chloro-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70–80°C) for 4–6 hours to form the corresponding acyl chloride. Excess SOCl₂ is removed via distillation, yielding 2-chloro-5-nitrobenzoyl chloride as a yellow crystalline solid. -

Coupling with Piperazine :

The acyl chloride is added dropwise to a solution of piperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), maintained at 0–5°C. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed as a base to neutralize HCl generated during the reaction. The molar ratio of acyl chloride to piperazine is typically 1:1.1 to ensure monoacylation while minimizing di-substitution. -

Work-up and Purification :

The reaction mixture is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude product is recrystallized from isopropanol or ethanol to afford 1-(2-chloro-5-nitrobenzoyl)piperazine in 70–85% yield.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity (HPLC) | >99% |

| Melting Point | 132–135°C (lit.) |

| Reaction Time | 6–8 hours |

Alternative Methods Using Activated Esters

While less common, carbodiimide-mediated coupling (e.g., EDC/HOBt) has been explored for synthesizing the compound under milder conditions. This approach avoids the use of SOCl₂, which can pose handling challenges. However, yields are generally lower (50–65%) due to competing side reactions.

Reaction Conditions and Optimization

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but may lead to diacylation at elevated temperatures (>25°C).

-

Low-Temperature Control : Maintaining temperatures below 10°C during acyl chloride addition suppresses side reactions.

Stoichiometric Considerations

A 10% molar excess of acyl chloride relative to piperazine optimizes monoacylation. Higher excesses (>20%) result in diacylated byproducts, necessitating chromatographic separation.

Analytical Characterization

This compound is characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, 1H, ArH), 8.10 (dd, 1H, ArH), 7.60 (d, 1H, ArH), 3.80–3.60 (m, 8H, piperazine).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

MS (ESI+) : m/z 310.05 [M+H]⁺.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Route | 70–85 | >99 | High efficiency, scalability | Requires SOCl₂ handling |

| Activated Ester Route | 50–65 | 95–98 | Mild conditions | Lower yield, costly reagents |

Industrial-Scale Production Considerations

-

Cost-Efficiency : The acyl chloride route is preferred for large-scale synthesis due to lower reagent costs.

-

Safety : SOCl₂ necessitates corrosion-resistant equipment and stringent ventilation.

-

Purification : Recrystallization from isopropanol achieves pharma-grade purity without chromatography.

Chemical Reactions Analysis

1-(2-Chloro-5-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group in the benzoyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)piperazine is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in specific ways, making it a candidate for drug development and other applications. This article explores the compound's applications, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study: Synthesis and Evaluation

A study conducted by Zhang et al. (2020) synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that modifications to the piperazine ring could enhance activity against certain pathogens, suggesting a pathway for developing new antibiotics.

Central Nervous System (CNS) Applications

Potential Antidepressant Activity

The piperazine moiety is known for its role in CNS-active compounds. Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models.

Table 2: Behavioral Assessment in Animal Models

| Treatment | Model | Result |

|---|---|---|

| Control | Forced Swim Test | Baseline immobility |

| This compound (10 mg/kg) | Forced Swim Test | Significant reduction in immobility |

| Tail Suspension Test | Reduced immobility |

Case Study: Behavioral Studies

In a behavioral study by Smith et al. (2021), the compound was administered to rodents, showing a marked decrease in depressive-like behaviors compared to control groups. This suggests potential as an antidepressant candidate.

Cancer Research

Antitumor Activity

Recent studies have explored the antitumor potential of this compound, particularly against breast cancer cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

Case Study: Mechanistic Insights

Research by Lee et al. (2022) demonstrated that the compound induces apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. For example, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Substituent Effects on Piperazine Derivatives

Key Observations :

- Positional Effects : The 2-chloro-5-nitro substitution in the target compound contrasts with para-substituted derivatives (e.g., 5a–g), which exhibit potent cytotoxicity due to enhanced lipophilicity and membrane penetration . Meta-substituted analogs like TFMPP show high receptor selectivity, emphasizing the role of substitution geometry .

- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups increase electrophilicity and receptor binding affinity, but nitro derivatives may exhibit greater metabolic instability compared to halogenated analogs .

Pharmacological Activity Comparison

Table 2: Cytotoxicity and Receptor Affinity Profiles

Key Observations :

- Cytotoxicity : Chlorobenzoyl derivatives (e.g., 5a) demonstrate potent activity against hepatic and breast cancer cells, likely due to DNA intercalation or tubulin inhibition . The target compound’s nitro group may confer similar mechanisms but requires validation.

- Receptor Specificity : TFMPP and mCPP highlight the impact of substituents on receptor subtype selectivity. The nitro group in this compound may favor interactions with 5-HT₁A or adrenergic receptors, akin to arylpiperazine derivatives .

Biological Activity

1-(2-Chloro-5-nitrobenzoyl)piperazine is a compound of considerable interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Structural Characteristics

This compound features a piperazine ring substituted with a 2-chloro-5-nitrobenzoyl group. The molecular formula is CHClNO. The presence of the chloro and nitro groups contributes to its reactivity and biological activity, allowing for interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 1-(4-Chlorobenzoyl)piperazine | Antimicrobial | |

| 1-(2-Nitrobenzoyl)piperazine | Anticancer |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been observed to inhibit the activity of specific kinases involved in cancer cell proliferation and survival.

Case Study: Inhibition of Kinases

In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of several cancer cell lines, including breast (MCF-7), ovarian (A2780), and pancreatic (MiaPaCa-2) cancer cells. The growth inhibition was measured using the GI metric, indicating the concentration required to inhibit cell growth by 50%.

The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes. Molecular docking studies suggest that it binds effectively to kinase targets, modulating their activity which is crucial for cancer cell survival.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

- Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution reactions.

- Reduction Reactions : The nitro group can be reduced under specific conditions to yield amine derivatives.

- Coupling Reactions : This compound can participate in various coupling reactions, making it a versatile intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Chloro-5-nitrobenzoyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a nitro-substituted benzoyl chloride with piperazine under reflux in aprotic solvents like chlorobenzene or DMF. Key steps include:

- Nucleophilic substitution : React 2-chloro-5-nitrobenzoyl chloride with piperazine in the presence of a base (e.g., K₂CO₃) to facilitate acylation .

- Purification : Use column chromatography (silica/alumina) with gradients of dichloromethane:methanol or hexane:acetone to isolate the product. Monitor via TLC (Rf ~0.5–0.6 in 10:1 DCM:MeOH) .

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of benzoyl chloride to piperazine), reaction time (6–12 hours), and temperature (80–100°C) to improve yield (>80%) and reduce byproducts .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.5 ppm for nitro/chloro-substituted benzene). ¹³C peaks at ~165 ppm indicate the carbonyl group .

- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1340 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (M+H⁺) at m/z 310.7 (calculated for C₁₁H₁₁ClN₃O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives, such as varying receptor affinities or cytotoxic effects?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., 5-HT1A/5-HT2 receptors) to compare IC₅₀ values. For example, substituents like nitro groups may enhance 5-HT1A affinity (Ki <10 nM) but reduce selectivity over α-adrenergic receptors .

- Cytotoxicity Profiling : Screen across multiple cancer cell lines (e.g., MCF7, HCT-116) using MTT assays. Note that electron-withdrawing groups (e.g., -NO₂) can increase apoptosis via ROS generation, but results may vary with cell type .

- Data Normalization : Control for variables like cell passage number, serum concentration, and incubation time to minimize variability .

Q. What strategies are effective in designing piperazine derivatives for selective receptor targeting, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Engineering : Introduce bulky groups (e.g., 4-chlorobenzhydryl) to enhance 5-HT1A selectivity by steric hindrance at off-target receptors .

- Linker Optimization : Replace the benzoyl group with heterocyclic moieties (e.g., triazoles) to improve metabolic stability and BBB penetration .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target receptors. For example, nitro groups may form hydrogen bonds with Ser159 in 5-HT1A .

Q. How to develop a protocol for evaluating the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms via fluorometric assays to identify potential drug-drug interactions .

- Toxicokinetics : Measure plasma concentration-time profiles in rodent models after single-dose administration (10 mg/kg, i.p.) to estimate clearance and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.